- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

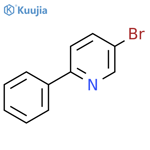

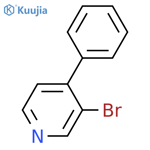

Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)

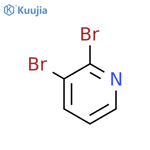

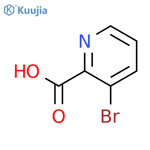

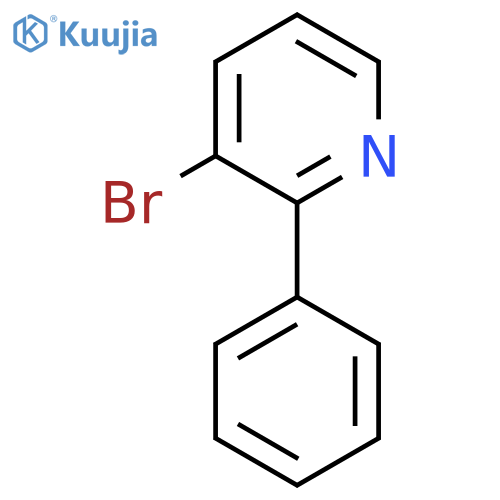

3-bromo-2-phenyl-pyridine structure

Nombre del producto:3-bromo-2-phenyl-pyridine

Número CAS:91182-50-2

MF:C11H8BrN

Megavatios:234.091921806335

MDL:MFCD04114116

CID:797018

3-bromo-2-phenyl-pyridine Propiedades químicas y físicas

Nombre e identificación

-

- 3-Bromo-2-phenylpyridine

- Pyridine,3-bromo-2-phenyl-

- 3-Brom-2-phenyl-pyridin

- 3-Bromo-2-phenylpyridine (ACI)

- 3-bromo-2-phenyl-pyridine

-

- MDL: MFCD04114116

- Renchi: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H

- Clave inchi: QODMOFYNGFSWSQ-UHFFFAOYSA-N

- Sonrisas: BrC1=CC=CN=C1C1C=CC=CC=1

Atributos calculados

- Calidad precisa: 232.98400

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

Propiedades experimentales

- Punto de ebullición: 296.1°C at 760 mmHg

- PSA: 12.89000

- Logp: 3.51110

3-bromo-2-phenyl-pyridine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

3-bromo-2-phenyl-pyridine Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-bromo-2-phenyl-pyridine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172246-10g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 10g |

$887 | 2024-07-20 | |

| TRC | B698568-25mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 25mg |

$ 64.00 | 2023-04-18 | ||

| Fluorochem | 211538-5g |

3-Bromo-2-phenylpyridine |

91182-50-2 | 95% | 5g |

£625.00 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3462-1G |

3-bromo-2-phenyl-pyridine |

91182-50-2 | 95% | 1g |

¥ 501.00 | 2023-04-13 | |

| Chemenu | CM172246-5g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 5g |

$444 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251644-250mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 250mg |

¥123.00 | 2024-04-25 | |

| Chemenu | CM172246-1g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 1g |

$194 | 2024-07-20 | |

| abcr | AB274081-1g |

3-Bromo-2-phenylpyridine, 97%; . |

91182-50-2 | 97% | 1g |

€146.20 | 2025-02-16 | |

| Aaron | AR003JPT-250mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 250mg |

$12.00 | 2025-01-22 | |

| 1PlusChem | 1P003JHH-1g |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 1g |

$58.00 | 2025-02-20 |

3-bromo-2-phenyl-pyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ; 5 min, rt

2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

3.4 Reagents: Trimethoxybenzene ; -78 °C → rt

3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

3.4 Reagents: Trimethoxybenzene ; -78 °C → rt

3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt

Referencia

- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Synthetic Routes 3

Condiciones de reacción

Referencia

- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137], Tetrahedron, 2014, 70(8),

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

Referencia

- Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with Acid, Organic Letters, 2019, 21(21), 8611-8614

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

Referencia

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) , 4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ; 5 min, rt

1.2 Solvents: Dimethylformamide ; 16 h, 80 °C

1.3 Solvents: Water

1.2 Solvents: Dimethylformamide ; 16 h, 80 °C

1.3 Solvents: Water

Referencia

- Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides, Organometallics, 2017, 36(22), 4363-4366

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

Referencia

- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor, Tetrahedron, 2013, 69(51), 10996-11003

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

1.4 Reagents: Trimethoxybenzene ; -78 °C → rt

1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

1.4 Reagents: Trimethoxybenzene ; -78 °C → rt

1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

Referencia

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

Referencia

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C

1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C

1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C

Referencia

- Halogenation of the 3-position of pyridines through Zincke imine intermediates, Science (Washington, 2022, 378(6621), 773-779

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

Referencia

- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: tert-Butyl hypochlorite , Potassium carbonate , Oxygen ; 20 h, 60 °C

Referencia

- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions, Organic Letters, 2018, 20(22), 7095-7099

3-bromo-2-phenyl-pyridine Raw materials

- 3-Bromopyridine-2-carboxylic acid

- 3-Bromo-2-chlorolpyridine

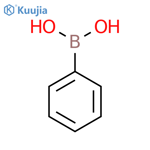

- Phenylboronic acid

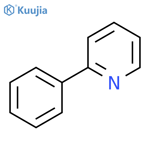

- 2-Phenylpyridine

- 2,3-Dibromopyridine

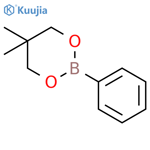

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

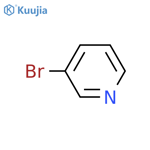

- 3-Bromopyridine

3-bromo-2-phenyl-pyridine Preparation Products

3-bromo-2-phenyl-pyridine Literatura relevante

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

91182-50-2 (3-bromo-2-phenyl-pyridine) Productos relacionados

- 852959-30-9((5-methyl-1,2-oxazol-3-yl)carbamoylmethyl 2,2-diphenylacetate)

- 866157-68-8((1E)-1-[4-(1H-Imidazol-1-yl)phenyl]-N-(3-methylphenyl)methanimine)

- 1702389-20-5(3-(2-Cyclobutylethoxy)azetidine)

- 1334149-66-4(1-(1H-1,3-benzodiazol-2-ylmethyl)piperidin-4-amine trihydrochloride)

- 1251733-98-8(1-(methanesulfonylmethyl)cyclopropan-1-amine hydrochloride)

- 1198286-60-0(4-(3-ISOPROPOXYPHENYL)-1-ISOPROPYLPIPERIDIN-4-OL)

- 2171469-94-4(2-{5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidopyridin-2-yl}acetic acid)

- 2639451-32-2(tert-butyl 2-(octahydro-1H-indol-3-yl)acetate)

- 2097914-02-6(N-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ylpyridazin-3-amine)

- 2228629-28-3(4-(5-nitrofuran-2-yl)oxypiperidine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:91182-50-2)3-bromo-2-phenyl-pyridine

Pureza:99%/99%/99%

Cantidad:5g/10g/25g

Precio ($):245.0/342.0/750.0